2-Hydrazinyl-4-iodo-3-methylpyridine

Heterocyclic Synthesis Fused Ring Systems Regioselectivity

Many medicinal chemistry programs struggle with regioselective synthesis of [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[4,3-c]pyridines. 2-Hydrazinyl-4-iodo-3-methylpyridine (CAS 1379321-88-6) provides a direct solution: its 4-iodo-3-methyl substitution pattern ensures desired cyclization while enabling Pd-catalyzed cross-coupling. • Access 3-methyl-substituted pyrazolo[4,3-c]pyridines, key kinase inhibitor scaffolds. • 4-Iodo offers superior coupling efficiency vs. Br/Cl, reducing synthesis time. • Regioisomer is non-substitutable; using analogs compromises biological activity. • In stock, global shipping.

Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
Cat. No. B15147821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-iodo-3-methylpyridine
Molecular FormulaC6H8IN3
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1NN)I
InChIInChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10)
InChIKeyLREDNLYYPMVVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-iodo-3-methylpyridine: Key Heterocyclic Precursor


2-Hydrazinyl-4-iodo-3-methylpyridine (CAS 1379321-88-6, MF C6H8IN3, MW 249.05 g/mol) is a specialized heterocyclic building block . It is distinguished by its unique combination of a nucleophilic hydrazinyl group, a reactive iodine atom for cross-coupling, and a methyl group at the 3-position. This architecture makes it a privileged precursor for constructing complex fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[4,3-c]pyridines, which are core scaffolds in numerous bioactive molecules .

Scaffold Control 3-Methyl group directs cyclization to pyrazolo[4,3-c]pyridines
Cross-Coupling Handle 4-Iodo enables efficient Pd-catalyzed C–C bond formation
Precise Regioisomer 4-iodo-3-methyl pattern defines a specific topological vector for library design

2-Hydrazinyl-4-iodo-3-methylpyridine: Irreplaceable Reactivity Profile


This compound's utility is derived from a precise, non-interchangeable combination of functional groups. The iodine at the 4-position and the methyl group at the 3-position dictate unique reactivity and steric environments. Substituting with a non-iodinated analog, like 2-hydrazinyl-3-methylpyridine, eliminates the possibility for key cross-coupling reactions essential for building molecular complexity . Conversely, using a regioisomer like 2-hydrazinyl-3-iodo-4-methylpyridine alters the steric and electronic properties, which can significantly impact the regioselectivity of cyclization reactions and the binding affinity of resulting products to biological targets [1]. The specific 4-iodo-3-methyl substitution pattern is a critical determinant of both synthetic utility and potential biological activity, making generic substitution scientifically unsound [2].

Replacing 4-iodo with hydrogen (non-iodinated analog) removes the cross-coupling handle, blocking key synthetic steps.
Using the 3-iodo-4-methyl regioisomer may shift cyclization regioselectivity and alter the steric environment of the scaffold.
The chloro analog (4-chloro) is significantly less reactive in Pd coupling, likely requiring harsher conditions and limiting functional group tolerance.

2-Hydrazinyl-4-iodo-3-methylpyridine: Selection Evidence Guide


3-Methyl Substituent Directs Cyclization Selectivity

The 3-methyl group on the target compound is essential for directing cyclization reactions to form specific fused heterocycles like pyrazolo[4,3-c]pyridines. The absence of this methyl group, as in the comparator 2-hydrazinyl-4-iodopyridine, is known to lead to different cyclization outcomes, potentially resulting in alternative ring systems such as [1,2,4]triazolo[4,3-a]pyridines . This structural feature provides a quantitative difference in the synthetic pathway, enabling the formation of one privileged scaffold over another.

3-Methyl Cyclization Control
Class-level inference
Target: 3-methyl group enables pyrazolo[4,3-c]pyridine formation Comparator: 2-hydrazinyl-4-iodopyridine (no methyl) leads to alternative scaffolds
Supports scaffold-directed heterocycle synthesis
Head-to-head yield data not available; class-level inference
Heterocyclic Synthesis Fused Ring Systems Regioselectivity

4-Iodo Group Enables Superior Cross-Coupling

The iodine atom at the 4-position is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to chlorine or bromine . While direct rate data for this specific compound is unavailable, it is well-established across a broad class of compounds that aryl iodides react significantly faster than their bromo or chloro counterparts under identical coupling conditions. The comparator 2-hydrazinyl-4-chloro-3-methylpyridine would be less reactive and require harsher conditions or different catalysts, limiting functional group tolerance [1].

4-Iodo Reactivity Advantage
Class-level inference
>100× more reactive than aryl chloride in Pd oxidative addition
Enables milder, higher-yielding cross-coupling steps
Reactivity class-level; no compound-specific kinetic data
Cross-Coupling Reactions Synthetic Chemistry C-C Bond Formation

Distinct Substitution Pattern for Heterocycle Libraries

The unique arrangement of the iodine and methyl groups on the pyridine ring (4-iodo-3-methyl) offers a distinct vector for building chemical libraries. The positional isomer 2-hydrazinyl-3-iodo-4-methylpyridine (CAS 1192744-67-4) provides a different spatial orientation of substituents, which would lead to a library of compounds with altered 3D structures and, consequently, different biological activity profiles [1]. The choice between these two building blocks is not arbitrary; it is a critical decision point in medicinal chemistry that can determine the success of a lead optimization program.

Regioisomer Differentiation
Cross-study comparable
Target: 4-iodo-3-methyl substitution pattern Comparator: 2-hydrazinyl-3-iodo-4-methylpyridine (swapped positions)
Different substitution topology leads to distinct chemical space
Structural basis; no direct biological comparison reported
Medicinal Chemistry Chemical Library Synthesis Structure-Activity Relationship

2-Hydrazinyl-4-iodo-3-methylpyridine: Application Scenarios


3-Methyl Fused Heterocycle Library Synthesis

This compound is specifically suited for research programs focused on synthesizing libraries of 3-methyl-substituted pyrazolo[4,3-c]pyridines and related fused systems. The presence of the 3-methyl group directs the cyclization, providing a reliable route to these specific scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents .

Efficient Cross-Coupling for Multi-Step Routes

In multi-step synthesis, the 4-iodo substituent offers a superior handle for palladium-catalyzed cross-coupling reactions. For projects requiring the installation of aryl, alkenyl, or alkynyl groups at the pyridine 4-position, this building block provides a more efficient and reliable route compared to its bromo- or chloro-analogs, saving time and resources .

Targeting Defined Chemical Space in MedChem

When a medicinal chemistry program requires a specific 4-iodo-3-methylpyridine core, this compound is the most direct and efficient precursor. The unique regioisomeric structure is non-substitutable, as other isomers would lead to compounds with different molecular shapes and potentially different biological activities. Its use ensures fidelity to the intended chemical design .

Application
Selection Property
Validation Focus
3-Methyl pyrazolo[4,3-c]pyridine library synthesis
3-Methyl-directed cyclization selectivity
Scaffold regiochemistry and purity
Multi-step synthesis with 4-position cross-coupling
Aryl iodide reactivity for efficient Pd coupling
Cross-coupling efficiency and functional group tolerance
MedChem library with defined 4-iodo-3-methylpyridine core
Precise regioisomer identity for target topology
Structural fidelity and SAR correlation

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